molecular formula C21H24N2O2S2 B431433 12,12-dimethyl-4-(2-methylphenyl)-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

12,12-dimethyl-4-(2-methylphenyl)-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B431433
M. Wt: 400.6g/mol
InChI Key: OEPMZJGRXACARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isopropylsulfanyl)-6,6-dimethyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound belonging to the class of thienopyrimidines.

Preparation Methods

The synthesis of thienopyrimidine derivatives, including 2-(isopropylsulfanyl)-6,6-dimethyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . Industrial production methods often involve heating thiophene-2-carboxamides in formic acid or using other cyclization agents .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or sulfides .

Scientific Research Applications

2-(isopropylsulfanyl)-6,6-dimethyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include signal transduction pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

These compounds share structural similarities but may differ in their biological activities and specific applications. The uniqueness of 2-(isopropylsulfanyl)-6,6-dimethyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific substituents, which can influence its reactivity and biological properties .

Properties

Molecular Formula

C21H24N2O2S2

Molecular Weight

400.6g/mol

IUPAC Name

12,12-dimethyl-4-(2-methylphenyl)-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C21H24N2O2S2/c1-12(2)26-20-22-18-17(14-10-21(4,5)25-11-16(14)27-18)19(24)23(20)15-9-7-6-8-13(15)3/h6-9,12H,10-11H2,1-5H3

InChI Key

OEPMZJGRXACARV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SC(C)C)SC4=C3CC(OC4)(C)C

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SC(C)C)SC4=C3CC(OC4)(C)C

Origin of Product

United States

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